Cas no 2375271-40-0 (3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid)

3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid
- 3-(4-bromobenzenesulfinyl)pyrrolidine; trifluoroacetic acid
- EN300-7440183
- 2375271-40-0
-
- Inchi: 1S/C10H12BrNOS.C2HF3O2/c11-8-1-3-9(4-2-8)14(13)10-5-6-12-7-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
- InChI Key: ZQZRHWHETSVBBB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(C1CNCC1)=O.FC(C(=O)O)(F)F
Computed Properties
- Exact Mass: 386.97516g/mol
- Monoisotopic Mass: 386.97516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.6Ų
3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7440183-0.25g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 0.25g |
$503.0 | 2025-03-11 | |
Enamine | EN300-7440183-0.5g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 0.5g |
$791.0 | 2025-03-11 | |
1PlusChem | 1P027YSM-2.5g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95% | 2.5g |
$2519.00 | 2024-05-23 | |
Aaron | AR027Z0Y-2.5g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95% | 2.5g |
$2759.00 | 2023-12-15 | |
Aaron | AR027Z0Y-5g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95% | 5g |
$4068.00 | 2023-12-15 | |
Enamine | EN300-7440183-1.0g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-11 | |
Enamine | EN300-7440183-5.0g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-11 | |
Enamine | EN300-7440183-2.5g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-11 | |
Enamine | EN300-7440183-10.0g |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-11 | |
Aaron | AR027Z0Y-500mg |
3-(4-bromobenzenesulfinyl)pyrrolidine, trifluoroacetic acid |
2375271-40-0 | 95% | 500mg |
$1113.00 | 2025-02-15 |
3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid Related Literature
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on 3-(4-Bromophenyl)sulfinylpyrrolidine;2,2,2-trifluoroacetic acid
Introduction to 3-(4-Bromophenyl)sulfinylpyrrolidine and 2,2,2-trifluoroacetic acid (CAS No. 2375271-40-0)
The compound 3-(4-Bromophenyl)sulfinylpyrrolidine combined with 2,2,2-trifluoroacetic acid, identified by the CAS number 2375271-40-0, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This unique molecular structure has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of both a sulfinyl group and a bromophenyl moiety, alongside the acidic nature of 2,2,2-trifluoroacetic acid, makes this compound a versatile intermediate in the synthesis of more complex molecules.
In the realm of pharmaceutical research, the development of novel heterocyclic compounds is of paramount importance. Pyrrolidine derivatives are particularly noteworthy due to their prevalence in bioactive molecules, including several FDA-approved drugs. The introduction of a sulfinyl group at the 3-position of the pyrrolidine ring enhances the compound's electronic properties, making it an attractive scaffold for further functionalization. Additionally, the 4-bromophenyl substituent provides a handle for cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.
The role of 2,2,2-trifluoroacetic acid in this context is equally significant. As one of the most commonly used fluorinated carboxylic acids, it serves as a crucial building block in the synthesis of fluorinated pharmaceuticals. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding affinity, making them indispensable in drug design. The combination of these two components creates a powerful system for exploring new chemical space and developing next-generation therapeutics.
Recent advancements in computational chemistry have enabled researchers to predict the properties and reactivity of such compounds with unprecedented accuracy. Molecular modeling studies suggest that 3-(4-Bromophenyl)sulfinylpyrrolidine exhibits favorable interactions with biological targets, making it a promising candidate for further investigation. For instance, its structural features align well with those of enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic diseases.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The sulfinylation reaction at the pyrrolidine core is particularly challenging but can be achieved using advanced catalytic systems. The bromination step at the phenyl ring requires careful optimization to ensure high regioselectivity. Once synthesized, the compound can be further modified through various strategies, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
In parallel with its synthetic utility, 3-(4-Bromophenyl)sulfinylpyrrolidine has been explored in several preclinical studies. Researchers have demonstrated its efficacy in modulating key biological processes by targeting specific protein receptors. These studies underscore the importance of structural diversity in drug discovery and validate the compound's potential as a lead molecule. Furthermore, its compatibility with fluorinated derivatives opens up avenues for developing protease inhibitors and other therapeutic agents.
The integration of 2,2,2-trifluoroacetic acid into this framework extends its applicability to a broader range of chemical transformations. Its acidic nature allows for convenient deprotonation under mild conditions, facilitating subsequent reactions such as alkylation or amidation. This flexibility is particularly valuable when designing complex molecular architectures that require precise functional group control.
As interest in fluorinated compounds continues to grow due to their enhanced pharmacokinetic properties, CAS No. 2375271-40-0 stands out as a versatile intermediate with significant untapped potential. The synergistic effects of its structural features make it an ideal candidate for interdisciplinary research spanning organic chemistry, medicinal chemistry, and biochemistry.
The future directions for this compound include exploring its role in developing novel antiviral and anticancer agents. Preliminary data indicate that derivatives of this scaffold exhibit inhibitory activity against viral proteases and kinases, which are critical targets in antiviral therapy. Similarly, its ability to interact with cancer cell-specific enzymes suggests promise for oncology applications.
In conclusion,3-(4-Bromophenyl)sulfinylpyrrolidine and 2,2,2-trifluoroacetic acid represent a compelling combination that bridges synthetic innovation with therapeutic potential. The continued investigation into this compound will likely yield valuable insights into drug design principles and open new avenues for treating diverse diseases.
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